N-(2H-1,3-benzodioxol-5-yl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide is a complex organic compound that features a benzodioxole ring, a pyrrolidinone moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyrrolidinone Moiety: This involves the reaction of succinic anhydride with amines to form the pyrrolidinone ring.
Azetidine Ring Formation: The azetidine ring can be synthesized through the cyclization of appropriate amine precursors.
Coupling Reactions: The final step involves coupling the benzodioxole, pyrrolidinone, and azetidine intermediates under specific conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The pyrrolidinone moiety can be reduced to form pyrrolidine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole ring may yield quinone derivatives, while reduction of the pyrrolidinone moiety may yield pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, N-(2H-1,3-benzodioxol-5-yl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide may be studied for its therapeutic potential. It could be explored for its activity against specific diseases or conditions, particularly those involving the central nervous system or cancer.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as enhanced stability, reactivity, or functionality.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-3-aminopropanamide
- N-(2H-1,3-benzodioxol-5-yl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]pyrrolidine-1-carboxamide
- N-(2H-1,3-benzodioxol-5-yl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]piperidine-1-carboxamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide is unique due to its combination of a benzodioxole ring, a pyrrolidinone moiety, and an azetidine ring. This unique structure may impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c20-14-3-4-15(21)19(14)8-10-6-18(7-10)16(22)17-11-1-2-12-13(5-11)24-9-23-12/h1-2,5,10H,3-4,6-9H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQOXSXVPFRKDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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